

Azemiglitzone Mechanism of Action and Key Characteristics

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Azemiglitzone

CAS No.: 1133819-87-0

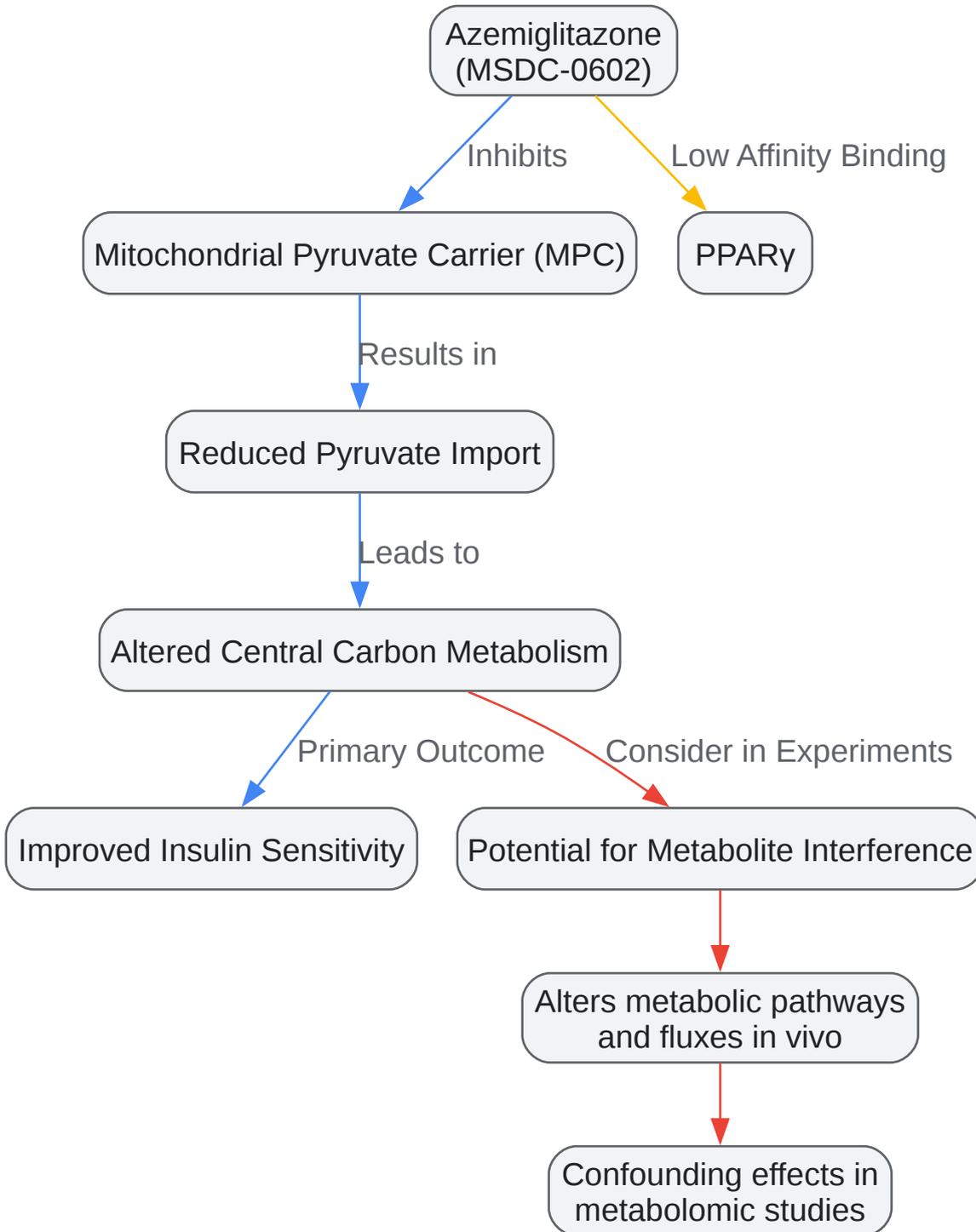
Cat. No.: S536393

[Get Quote](#)

Azemiglitzone is a second-generation insulin sensitizer. Its primary action is on the Mitochondrial Pyruvate Carrier (MPC), which differentiates it from first-generation thiazolidinediones (TZDs) and is key to its improved safety profile [1] [2].

The diagram below illustrates its core mechanism and the experimental context where metabolite interference may be relevant.

Azemiglitazone Mechanism and Experimental Context



[Click to download full resolution via product page](#)

Quantitative Data for Experimental Planning

For your experimental design, the following quantitative data may be useful.

Table 1: In Vitro Biochemical and Binding Profiles of Azemiglitazone [2] [3]

Property	Target / Assay	Value	Notes / Context
MPC Binding (IC₅₀)	Mitochondrial Pyruvate Carrier	1.38 µM	Direct mitochondrial binding affinity
PPARγ Binding (IC₅₀)	Peroxisome Proliferator-Activated Receptor Gamma	18.25 µM	Low binding and activation affinity
Solubility (DMSO)	Solvent	82 mg/mL (220.78 mM)	Hygroscopic DMSO reduces solubility; use fresh
Solubility (Water)	Solvent	Insoluble	-
Molecular Weight	-	371.41 g/mol	Formula: C ₁₉ H ₁₇ NO ₅ S
CAS Number	-	1133819-87-0	-

Table 2: Documented In Vivo Experimental Parameters [1] [3] [4]

Parameter	Model System	Reported Dosage / Concentration	Key Observed Effects
Blood Concentration	Diet-Induced Obese (DIO) C57BL/6 mice	2 - 5 µM	Improved insulin sensitivity; improved mitochondrial oxygen consumption.
Dietary Administration	DIO C57BL/6 mice	300 ppm (MSDC-0602)	Achieved blood concentrations of 2-5 µM.
Dietary Administration	HTF-C diet-fed C57BL/6J mice	331 ppm (MSDC-0602K potassium salt)	Achieved blood concentrations of 2-5 µM; decreased plasma ALT/AST; suppressed stellate cell activation.

Parameter	Model System	Reported Dosage / Concentration	Key Observed Effects
Combination Therapy	Diabetic db/db mice (with GLP-1 Liraglutide)	Not Specified	Preservation of lean body mass; synergistic improvement in glucose tolerance.

Experimental Considerations and Potential Interference

- **Primary Mechanism-Driven Effects:** As an MPC inhibitor, **Azemiglitazone** modulates central carbon metabolism [2]. In experiments measuring metabolites like pyruvate, lactate, TCA cycle intermediates, or related amino acids, expect significant and intentional changes that reflect the drug's efficacy, not interference.
- **Off-Target Potential:** **Azemiglitazone** has low affinity for PPAR γ , but binding still occurs [2] [3]. In highly sensitive assays, this could lead to downstream transcriptional changes distinct from its primary MPC-mediated effects.
- **Formulation and Solubility:** The drug is highly soluble in DMSO but insoluble in water [2] [3]. Ensure your stock solution is clear and freshly prepared. Precipitation in aqueous buffers could cause inconsistent dosing and variable results.

Troubleshooting FAQs

- **Q1: How can I confirm that my observed metabolic changes are due to MPC inhibition and not an off-target effect?**
 - **A:** Consider using a combination of tools. Genetic models with MPC disruption can help validate if the observed phenotypes are MPC-dependent [3]. Additionally, you could test another MPC inhibitor to see if it replicates the findings. Monitoring known biomarkers of MPC inhibition, such as reduced pyruvate-driven mitochondrial respiration, can also provide confirmation [2].
- **Q2: I am studying Azemiglitazone in combination with a GLP-1 receptor agonist. What readouts should I prioritize?**
 - **A:** Preclinical data suggests this combination has synergistic benefits [1] [4]. Key readouts include:
 - **Body Composition:** Use DEXA or MRI to track fat mass versus lean mass preservation.

- **Glucose Metabolism:** Perform glucose and insulin tolerance tests (GTT, ITT).
 - **Liver Health:** Assess liver histology, measure liver enzymes (ALT, AST), and evaluate liver fibrosis markers.
 - **Metabolic Pathways:** Consider measuring pancreatic insulin content and markers of brown adipose tissue activation [1].
- **Q3: What is the recommended way to prepare a stable stock solution for cell-based assays?**
 - **A:** Prepare a concentrated stock solution in fresh, high-quality, anhydrous DMSO. The solubility is 82 mg/mL [2]. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles and moisture absorption, which can degrade the compound and cause precipitation.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Late Breaking Poster Shows a Novel Oral Insulin Sensitizer ... [biospace.com]
2. Azemiglitazone (MSDC-0602) | Mitochondrial pyruvate ... [selleckchem.com]
3. Azemiglitazone (MSDC-0602) | MPC Inhibitor [medchemexpress.com]
4. New Oral Insulin Sensitizer Azemiglitazone May Preserve ... [synapse.patsnap.com]

To cite this document: Smolecule. [Azemiglitazone Mechanism of Action and Key Characteristics].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b536393#azemiglitazone-metabolite-interference>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com